molecular formula C9H6N2O B14687066 4H-[1,2]Oxazolo[5,4-E]indole CAS No. 32530-61-3

4H-[1,2]Oxazolo[5,4-E]indole

Cat. No.: B14687066
CAS No.: 32530-61-3
M. Wt: 158.16 g/mol
InChI Key: GVBJZJCLTYJSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-[1,2]Oxazolo[5,4-e]indole (CAS 32530-61-3) is a tricyclic organic compound with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol . This heterocyclic scaffold, which incorporates fused indole and oxazole rings, is of significant interest in medicinal chemistry and anticancer drug discovery . Research has identified derivatives of this structural class as promising antimitotic agents . These compounds exhibit potent antiproliferative activity by functioning as tubulin polymerization inhibitors . By binding to tubulin and disrupting its polymerization into microtubules, they impair the formation of the mitotic spindle, leading to cell cycle arrest during the G2/M phase and subsequent induction of apoptosis (programmed cell death) in cancer cells . This mechanism is particularly relevant for targeting rapidly dividing cells. Studies have demonstrated the efficacy of these compounds against a range of human tumor cell lines, including models of diffuse malignant peritoneal mesothelioma (DMPM) and multidrug-resistant (MDR) acute myeloid leukemia (specifically the HL-60R cell line) . The ability to overcome multidrug resistance, often mediated by the P-glycoprotein (P-gp) efflux pump, makes this chemotype a valuable tool for investigating new strategies in oncology research . Structure-activity relationship (SAR) studies indicate that specific substitutions, such as methoxybenzyl groups on the pyrrole nitrogen, are crucial for conferring high potency . Researchers value this compound as a key synthetic intermediate or lead structure for developing novel small-molecule therapeutics targeting the colchicine binding site on tubulin. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32530-61-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4H-pyrrolo[2,3-g][1,2]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-7(3-4-10-8)9-6(1)5-11-12-9/h2-5H,1H2

InChI Key

GVBJZJCLTYJSNO-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=CC=N2)C3=C1C=NO3

Origin of Product

United States

Advanced Synthetic Methodologies for 4h 1 2 Oxazolo 5,4 E Indole and Its Structural Analogues

Strategies for the Construction of thenih.govdocumentsdelivered.comOxazole Moiety

The formation of the nih.govdocumentsdelivered.comoxazole (B20620) ring, a key component of the target scaffold, can be achieved through several reliable methods, primarily involving annulation and cyclocondensation reactions.

Annulation Approaches for Oxazole Ring Formation

Annulation, the formation of a ring onto a pre-existing molecule, is a powerful strategy for constructing the nih.govdocumentsdelivered.comoxazole ring. One of the most common methods is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. This approach offers a high degree of regioselectivity and stereocontrol. nih.gov For instance, the reaction of a suitably substituted indole (B1671886) derivative bearing an alkyne functionality with a nitrile oxide, generated in situ from an oxime, would lead directly to the fused nih.govdocumentsdelivered.comoxazolo[5,4-e]indole system.

Another notable annulation strategy involves the rhodium-catalyzed reaction of vinyl diazoacetates with cyclic nitronates. This [3+3]-annulation process leads to the formation of partially saturated nih.govdocumentsdelivered.comoxazino[1,2-b] nih.govdocumentsdelivered.comoxazines, which can then undergo further transformations, such as ring contraction, to yield pyrrolo[1,2-b] nih.govdocumentsdelivered.comoxazine derivatives. mdpi.com While not a direct route to the target compound, this methodology highlights the versatility of annulation reactions in constructing complex heterocyclic systems containing the nih.govdocumentsdelivered.comoxazole core.

A metal-free annulation approach has also been reported for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. This method utilizes the reaction of alkynes, nitriles, and an oxygen source, such as PhIO, in the presence of a strong acid like TfOH or Tf₂NH. organic-chemistry.org This strategy could be adapted for the synthesis of the target scaffold by employing an appropriately functionalized indole precursor.

Annulation Strategy Reactants Key Reagents/Catalysts Product Type Reference
1,3-Dipolar CycloadditionAlkenes/Alkynes and Nitrile Oxides-1,2-Oxazoles nih.gov
[3+3]-AnnulationCyclic Nitronates and Vinyl DiazoacetatesRhodium catalystPyrrolo[1,2-b]oxazine derivatives mdpi.com
Metal-Free AnnulationAlkynes, Nitriles, and Oxygen SourcePhIO, TfOH/Tf₂NHSubstituted Oxazoles organic-chemistry.org

Cyclocondensation Reactions in Oxazole Synthesis

Cyclocondensation reactions provide another major pathway to the nih.govdocumentsdelivered.comoxazole ring. A primary method involves the reaction of a β-enamino ketoester with hydroxylamine (B1172632). nih.gov This reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to yield the 1,2-oxazole ring. The regioselectivity of this reaction can be controlled by the nature of the substituents on the β-enamino ketoester.

The classical Hantzsch thiazole (B1198619) synthesis, which involves the cyclocondensation of α-halocarbonyl compounds with thioureas, has been adapted for the synthesis of related heterocyclic systems and provides a conceptual basis for similar cyclocondensations to form oxazoles. acs.org For example, the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride is a well-established method for constructing the isoxazole (B147169) ring. nih.gov

A versatile procedure for synthesizing various regioisomeric 1,2-oxazole derivatives starts from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester, which then undergoes a subsequent cycloaddition reaction with hydroxylamine. nih.gov

Cyclocondensation Strategy Reactants Key Reagents Intermediate Reference
From β-Enamino Ketoestersβ-Enamino ketoester and Hydroxylamine-Imine/Oxime nih.gov
From 1,3-Diketones1,3-Diketone and Hydroxylamine Hydrochloride-Monoxime nih.gov
Two-Step from 1,3-Diketones1,3-Diketone and DMF-DMA, then HydroxylamineN,N-dimethylformamide dimethylacetalβ-Enamino ketoester nih.gov

Synthesis of the Fused Indole and Isoindole Ring Systems

The fusion of the nih.govdocumentsdelivered.comoxazole ring to an indole or isoindole core creates the final tricyclic scaffold. The synthetic strategies often involve building the nih.govdocumentsdelivered.comoxazole onto a pre-formed indole or isoindole precursor or constructing the indole/isoindole ring onto a pre-existing oxazole.

Preparation of thenih.govdocumentsdelivered.comOxazolo[5,4-e]isoindole Core

An efficient and versatile synthesis of the nih.govdocumentsdelivered.comoxazolo[5,4-e]isoindole system has been developed, which involves the annelation of the nih.govdocumentsdelivered.comoxazole moiety to the isoindole ring. nih.govresearchgate.net This method allows for a wide range of substituents on the final molecule. A series of these derivatives have been synthesized and characterized. nih.gov The synthesis of these compounds has been shown to be high yielding. nih.gov

A study detailing the synthesis of 22 derivatives of the nih.govdocumentsdelivered.comoxazolo[5,4-e]isoindole system highlights a procedure that allows for a diverse substitution pattern. nih.gov The structure-activity relationship studies of these compounds indicated that specific substituents, such as an N-4-methoxybenzyl group and a 6-phenyl moiety, are crucial for their biological activity. nih.govresearchgate.net

Starting Material Key Reaction Step Significance Reference
Substituted Isoindole PrecursorAnnelation of the nih.govdocumentsdelivered.comoxazole moietyVersatile and allows for diverse substitution nih.govresearchgate.net
General IsoindoleHigh-yielding sequenceEfficient synthesis of the core structure nih.gov

Synthesis of thenih.govdocumentsdelivered.comOxazolo[4,5-g]indole Core

The synthesis of the isomeric nih.govdocumentsdelivered.comoxazolo[4,5-g]indole core follows similar principles. A key strategy would involve the construction of the nih.govdocumentsdelivered.comoxazole ring onto a 6,7-disubstituted indole derivative. For example, a Fischer indole synthesis starting from a suitably substituted phenylhydrazine (B124118) and a ketone could provide an indole with functional groups at the 6 and 7 positions, which can then be elaborated to form the fused oxazole ring.

While a direct synthesis for this specific isomer is not detailed in the provided search results, the general methods of oxazole formation can be applied. For instance, a 6-amino-7-hydroxyindole derivative could undergo a condensation reaction with a carboxylic acid derivative to form the oxazole ring.

Synthesis of thenih.govdocumentsdelivered.comOxazolo[5,4-e]indazole Core

The synthesis of nih.govdocumentsdelivered.comoxazolo[5,4-e]indazoles has been reported as a route to potential antitumor agents. documentsdelivered.com The general approach involves the construction of the nih.govdocumentsdelivered.comoxazole ring fused to an indazole core. Indazole itself can be synthesized through various methods, including the reaction of o-haloaryl N-sulfonylhydrazones with a copper catalyst or via PIFA-mediated aryl C-H amination of hydrazones. nih.gov Once the indazole core is obtained with appropriate functionalization at the 5- and 4-positions, cyclization to form the fused oxazole can be achieved. For example, a 5-amino-4-hydroxyindazole could be reacted with a suitable one-carbon synthon to close the oxazole ring.

Fused System General Synthetic Approach Potential Precursors Reference
nih.govdocumentsdelivered.comOxazolo[5,4-e]indazoleConstruction of nih.govdocumentsdelivered.comoxazole on an indazole core5-Amino-4-hydroxyindazole documentsdelivered.com

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as powerful tools for the rapid and efficient synthesis of complex molecules. nih.govnih.gov This approach is particularly valuable for constructing heterocyclic systems like oxazoloindoles, offering advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. nih.gov

Recent advancements have led to the development of catalyst-free multicomponent bicyclization strategies for the synthesis of oxazolo[5,4-b]indoles. acs.org A notable example involves the reaction of arylglyoxals with cyclic enaminones and amino acids. acs.org This transformation, often conducted in environmentally friendly solvents like ethanol (B145695), proceeds through a series of continuous multiple bond-forming events, including C–C, C–N, and C–O bond formations, to rapidly assemble the functionalized N,O-heterocyclic core. acs.org The absence of a catalyst simplifies the reaction setup and purification processes, aligning with the principles of green chemistry. acs.orgnih.gov

Another catalyst-free approach involves the intramolecular oxidative cyclization of N-allylbenzamides to yield 2,5-disubstituted oxazoles. nih.gov This method provides a direct route to the oxazole nucleus from readily available starting materials under mild conditions, showcasing the potential for catalyst-free strategies in synthesizing key heterocyclic fragments. nih.gov

A one-pot approach for the synthesis of furan-2(5H)-one derivatives with indole fragments has been developed through a telescoped multicomponent reaction of indole, arylglyoxals, and Meldrum's acid. researchgate.net This method highlights the utility of MCRs in creating complex structures from simple, readily available starting materials with good atom economy and straightforward product isolation. researchgate.net

Table 1: Examples of Catalyst-Free Multicomponent Reactions for Oxazoloindole Analogues

ReactantsProduct TypeKey Features
Arylglyoxals, Cyclic Enaminones, Amino AcidsOxazolo[5,4-b]indolesHigh diastereoselectivity, catalyst-free, multiple bond formations in one pot. acs.org
N-allylbenzamides2,5-disubstituted oxazolesCatalyst-free intramolecular oxidative cyclization, temperate conditions. nih.gov
Indole, Arylglyoxals, Meldrum's acidFuran-2(5H)-one with indole fragmentOne-pot, atom economy, simple product isolation. researchgate.net

Microwave irradiation has become a widely adopted technique in organic synthesis to accelerate reaction rates, improve yields, and enhance product selectivity. nih.govias.ac.in In the context of oxazoloindole synthesis, microwave-assisted protocols offer significant advantages over conventional heating methods. nih.govijpsonline.com

The use of microwave energy can dramatically shorten reaction times for the synthesis of oxazolidin-2-ones and related chiral auxiliaries. nih.gov For instance, the reaction of amino alcohols with reagents like ethyl carbonate or carbon disulfide under microwave irradiation leads to efficient synthesis with improved yields. nih.gov Similarly, the synthesis of oxazoles and oxazolines from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) is significantly accelerated under microwave conditions, often with excellent yields and high bond-forming efficiency. nih.gov These methods are often more environmentally benign due to reduced energy consumption and the use of safer solvents. nih.govnih.gov

Microwave-assisted synthesis has also been successfully applied to the Erlenmeyer synthesis of azalactones, which are structurally related to the oxazole core. ijpsonline.com The use of a solid support like MgO/Al2O3 in conjunction with microwave heating provides a rapid and efficient route to these compounds. ijpsonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxazole Derivatives

ReactionConventional MethodMicrowave-Assisted Method
Synthesis of 5-phenyl oxazole nih.govHeating8 minutes at 65°C, 96% yield nih.gov
Synthesis of 2-phenyl-2-oxazolines ijpsonline.comReflux8 minutes at 70°C, 88% yield (open vessel), 95% yield (closed vessel) ijpsonline.com
Synthesis of 1,3,4-oxadiazoles ias.ac.inLonger reaction times, lower yields5 minutes at 160W, improved yields, solvent-free conditions ias.ac.in

Regioselective and Stereoselective Control in Oxazoloindole Synthesis

Controlling regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules with specific three-dimensional arrangements. numberanalytics.comethz.ch In the synthesis of oxazoloindoles and their analogues, achieving such control is critical for defining the biological activity and material properties of the final compounds. mdpi.com

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is crucial in building the core oxazoloindole scaffold. khanacademy.orgyoutube.com For example, in the multicomponent synthesis of oxazolo[5,4-b]indoles, the reaction proceeds with high regioselectivity to form the desired fused ring system. acs.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is equally important. ethz.ch Many synthetic routes to oxazole and isoxazolidine (B1194047) derivatives under microwave assistance have been shown to proceed with high diastereoselectivity. nih.govbeilstein-archives.org The relationship between regioselectivity and stereoselectivity is often intertwined; the initial regiochemical outcome of a reaction can dictate the subsequent stereochemical course. numberanalytics.com Enzymes are also powerful tools for achieving high regio- and stereoselectivity in organic reactions, offering a green and efficient alternative to traditional chemical methods. mdpi.com

Development of Environmentally Benign (Green) Synthetic Methods

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.gov For the synthesis of oxazoloindoles and related heterocycles, several green approaches have been developed.

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, represents a significant green alternative to traditional solution-phase chemistry. nih.gov This technique has been successfully employed for the multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones), offering benefits such as solvent-free conditions, high atom economy, and simple work-up procedures. nih.gov

The use of ultrasound and deep eutectic solvents (DES) provides another environmentally friendly method for synthesizing oxazole derivatives. ijpsonline.com Ultrasound irradiation can enhance reaction rates, while DES offer a safer and often recyclable alternative to volatile organic solvents. ijpsonline.comnih.gov Furthermore, the use of water as a solvent, when feasible, is a key aspect of green synthesis.

Optimization of Reaction Conditions and Yields for Complex Oxazoloindoles

The optimization of reaction conditions is a critical step in any synthetic endeavor to maximize product yield, minimize side product formation, and ensure the scalability of the process. Key parameters that are typically optimized include temperature, concentration of reactants, pressure, and the choice of solvent.

For the synthesis of complex oxazoloindoles, careful optimization is necessary. For instance, in the synthesis of 2-oxazolines from carboxylic acids and silylated amino alcohols, the choice of reagent and temperature was found to be crucial in minimizing the formation of ester side products and maximizing the yield of the desired cyclized product. researchgate.net Protecting groups, such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) on the hydroxyl group of amino alcohols, can be employed to direct the reaction towards the desired outcome. researchgate.net By systematically varying these conditions, chemists can fine-tune the reaction to achieve the desired efficiency and selectivity.

Chemical Transformations and Derivatization Strategies of the 4h 1 2 Oxazolo 5,4 E Indole Core

Introduction and Diversification of Substituents on the Oxazoloindole Framework

Direct synthetic routes and derivatization strategies for the 4H- acs.orgnih.govOxazolo[5,4-E]indole core are not well-documented in the current body of scientific literature. However, significant research has been conducted on the closely related isomeric system, acs.orgnih.govoxazolo[5,4-e]isoindole. These studies provide valuable insights into the types of substituents that can be introduced and their potential impact on biological activity.

A versatile and efficient procedure for the synthesis of acs.orgnih.govoxazolo[5,4-e]isoindole derivatives involves the annelation of the acs.orgnih.govoxazole (B20620) moiety onto the isoindole ring, which allows for a wide range of substituents to be incorporated. acs.orgnih.gov Structure-activity relationship (SAR) studies on these compounds have identified several key substitution patterns that are crucial for potent biological activity. acs.orgnih.gov

Specifically, the introduction of an N-4-methoxybenzyl group has been shown to be critical for enhancing the potency of these derivatives. acs.orgnih.gov Furthermore, the presence of a phenyl group at the 6-position of the isoindole ring is an important factor for activity. The biological efficacy is further optimized with a 3,4,5-trimethoxy substituent on this phenyl ring. acs.orgnih.gov A compound incorporating both the N-4-methoxybenzyl group and the 6-(3,4,5-trimethoxyphenyl) substituent has demonstrated significant tumor cell proliferation inhibition at nanomolar concentrations. acs.orgnih.gov

The following table summarizes the key substituents and their importance as identified in the studies on the acs.orgnih.govoxazolo[5,4-e]isoindole scaffold.

PositionSubstituentImportance for Biological ActivityReference
N-44-methoxybenzylCrucial for potent activity acs.orgnih.gov
6PhenylImportant for activity acs.orgnih.gov
6-phenyl3,4,5-trimethoxyLeads to the best activity acs.orgnih.gov

It is important to reiterate that these findings pertain to the acs.orgnih.govoxazolo[5,4-e]isoindole system, and while informative, they are not directly reported for the 4H- acs.orgnih.govOxazolo[5,4-E]indole core.

Functional Group Interconversions on the Core Structure

Specific literature detailing functional group interconversions on the 4H- acs.orgnih.govOxazolo[5,4-E]indole core is not available. Generally, such transformations are a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. Hypothetically, standard synthetic methodologies could be applied to a functionalized 4H- acs.orgnih.govOxazolo[5,4-E]indole scaffold. For instance, a nitro group could be reduced to an amine, which could then be further derivatized. An ester group could be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing points for further modification. However, without specific examples in the literature, these remain theoretical applications for this particular heterocyclic system.

Synthesis of Positional Isomers and Related Heterocyclic Analogues

The synthesis of positional isomers of 4H- acs.orgnih.govOxazolo[5,4-E]indole is not explicitly described in the available literature. The synthesis of related heterocyclic systems, such as isoxazole-fused naphthyridines, has been reported through domino reactions involving indole (B1671886) ring opening and subsequent cyclizations. acs.org Other related structures, like isoxazolo[5',4':5,6]pyrido[2,3-b]indoles, have also been synthesized and evaluated for their biological activities. nih.gov These synthetic approaches, while powerful for creating diverse heterocyclic structures, have not been specifically applied to the synthesis of positional isomers of 4H- acs.orgnih.govOxazolo[5,4-E]indole. The synthesis of the isomeric 4H-Oxazolo[5,4-b]indole has been documented, highlighting the possibility of accessing different fusion patterns of the oxazole and indole rings. guidechem.comguidechem.comerciyes.edu.tr

Late-Stage Functionalization Techniques for Complex Derivatization

There are no specific reports on the application of late-stage functionalization techniques to the 4H- acs.orgnih.govOxazolo[5,4-E]indole core. Late-stage functionalization, particularly through C-H bond activation, is a powerful tool for introducing molecular diversity at a late step in a synthetic sequence. mdpi.com Methodologies for the C-H functionalization of both indoles and isoxazoles are well-established. For instance, palladium-catalyzed direct C-H bond heteroarylation has been used for the functionalization of related oxazole-containing heterocyclic systems. researchgate.net In theory, such methods could be adapted to the 4H- acs.orgnih.govOxazolo[5,4-E]indole scaffold to introduce a variety of substituents on both the indole and isoxazole (B147169) portions of the molecule, provided issues of regioselectivity can be addressed. However, the practical application of these techniques to this specific ring system has not been demonstrated.

Combinatorial Chemistry Approaches for Library Generation

The use of combinatorial chemistry to generate libraries of 4H- acs.orgnih.govOxazolo[5,4-E]indole derivatives has not been reported in the scientific literature. Combinatorial approaches are highly valuable for rapidly exploring the chemical space around a particular scaffold. researchgate.net The development of a robust synthetic route with good functional group tolerance is a prerequisite for successful library synthesis. researchgate.netwisdomlib.orgximo-inc.comnih.gov While methods for the solid-phase synthesis of various heterocyclic libraries exist, a specific application to the 4H- acs.orgnih.govOxazolo[5,4-E]indole core has not been described. The generation of a library of acs.orgnih.govoxazolo[5,4-e]isoindole derivatives has been accomplished, indicating that with a suitable synthetic route, a similar approach could be envisioned for the 4H- acs.orgnih.govOxazolo[5,4-E]indole scaffold. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Oxazoloindole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the unambiguous assignment of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H-NMR spectroscopy provides crucial information about the number, environment, and coupling of protons in a molecule. For derivatives of the closely related researchgate.netnih.govoxazolo[5,4-e]isoindole system, characteristic proton signals are observed. For instance, in N-substituted derivatives, the protons of the benzyl (B1604629) group typically appear in the aromatic region of the spectrum. nih.gov The protons on the heterocyclic core will exhibit specific chemical shifts and coupling patterns that are indicative of their position within the fused ring system.

Table 1: Hypothetical ¹H-NMR Data for 4H- researchgate.netnih.govOxazolo[5,4-E]indole

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.8s-
H-57.2 - 7.4d8.0
H-66.9 - 7.1t7.5
H-77.4 - 7.6d7.8
NH (indole)11.0 - 12.0br s-

Note: This is a hypothetical data table based on general principles and data from related indole (B1671886) derivatives. Actual values may vary.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the 4H- researchgate.netnih.govOxazolo[5,4-E]indole structure would give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, carbons in the aromatic indole ring will resonate at different frequencies than those in the oxazole (B20620) portion of the molecule. nih.gov In related benzimidazole (B57391) systems, the chemical shifts of C4 and C7 are particularly sensitive to the tautomeric form present in solution. nih.govmdpi.com

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for 4H- researchgate.netnih.govOxazolo[5,4-E]indole

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (amide/lactam)160 - 180
Aromatic/Heteroaromatic C110 - 150
Aliphatic C (if present in derivatives)20 - 60

Note: This table provides general expected ranges based on known data for similar heterocyclic systems. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a complex molecule. youtube.com Key 2D-NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduslideshare.net This is crucial for tracing out the proton-proton networks within the indole and oxazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. libretexts.org This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.orgemerypharma.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule.

These 2D-NMR techniques, when used in concert, provide a comprehensive map of the molecular structure, confirming the fusion of the oxazole and indole rings in the correct orientation. researchgate.netyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This accuracy allows for the determination of the elemental composition and thus the molecular formula of the compound. ekb.egnih.gov For 4H- researchgate.netnih.govOxazolo[5,4-E]indole, HRMS would be used to confirm the expected molecular formula of C₉H₆N₂O₂. Any deviation from the calculated mass would indicate the presence of impurities or an incorrect structural assignment.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. For 4H- researchgate.netnih.govOxazolo[5,4-E]indole, key functional groups that would be identifiable by IR spectroscopy include the N-H stretch of the indole ring, C=O stretching vibrations, C-N stretching, and C-O stretching vibrations within the heterocyclic rings. vscht.czresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for 4H- researchgate.netnih.govOxazolo[5,4-E]indole

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (indole)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (amide/lactam)1650 - 1750
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1200 - 1350
C-O Stretch1000 - 1300

Theoretical and Computational Chemistry Approaches to Oxazoloindole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. For isoxazole-fused indole (B1671886) systems, these calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. For instance, in related isoxazole (B147169) derivatives, the oxygen and nitrogen atoms of the isoxazole ring typically represent regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Derivatives of the isoxazolo[5,4-b]indole scaffold, a close isomer of 4H-Oxazolo[5,4-E]indole, have been investigated as potential inhibitors of targets like tubulin and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant in cancer research.

Tubulin: Docking studies have been performed on isoxazolo[5,4-b]indole derivatives to explore their binding at the colchicine (B1669291) binding site of tubulin. These simulations predict that the indole moiety occupies a hydrophobic pocket, while the isoxazole ring engages in hydrogen bonding with key amino acid residues such as Thrα179 and Asnβ258. The specific orientation and interactions provide a rationale for the observed anti-proliferative activity of these compounds.

VEGFR-2: For VEGFR-2, a key regulator of angiogenesis, docking simulations help to understand how isoxazoloindole derivatives can act as inhibitors. These studies often show the ligand binding within the ATP-binding pocket of the kinase domain. Key predicted interactions frequently involve the formation of hydrogen bonds with the "hinge region" of the protein, particularly with residues like Cys919 and Asp1046, which is a common binding mode for kinase inhibitors.

Molecular docking programs calculate a score that estimates the binding affinity between the ligand and the protein. This score is based on a force field that considers various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. Lower (more negative) docking scores generally indicate a more favorable binding interaction. For a series of isoxazolo-indole derivatives, these scores can be compared to experimental activity data (like IC₅₀ values) to validate the docking protocol and provide insights into the structure-activity relationship.

Below is a hypothetical data table illustrating the kind of results obtained from such a study, showing the correlation between docking scores and inhibitory activity for a set of related compounds.

Compound DerivativeDocking Score (kcal/mol) vs. TubulinExperimental IC₅₀ (µM)
Derivative A-8.50.52
Derivative B-7.91.15
Derivative C-9.10.28
Derivative D-7.22.50

This table is illustrative and represents typical data from docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Descriptor Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This is achieved by correlating physicochemical, electronic, or topological properties (known as descriptors) with activity.

For a series of related oxazoloindole or isoxazoloindole analogs, a QSAR model can be developed to predict their biological activity, such as anticancer potency. Researchers calculate a wide range of descriptors for each molecule in the series.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and topological polar surface area (TPSA).

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, such as the Wiener index or Balaban J index, which describe molecular size, shape, and branching.

Once calculated, these descriptors are used to build a statistical model, often using techniques like Multiple Linear Regression (MLR). The resulting QSAR equation can highlight which properties are most important for activity. For example, a model might reveal that higher hydrophobicity (logP) and a specific spatial arrangement of hydrogen bond donors and acceptors are positively correlated with the desired biological effect.

In Silico Elucidation of Reaction Mechanisms and Pathways

Computational methods, especially quantum chemical calculations, can be employed to study the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify the structures and energies of reactants, products, transition states, and intermediates. For the synthesis of the 4H-Oxazolo[5,4-E]indole core, computational studies can elucidate the most likely reaction pathway. For instance, in a multi-step synthesis, DFT calculations can determine the activation energies for each step, predicting which pathway is kinetically favored and helping to explain the observed product distribution. This understanding can be used to optimize reaction conditions to improve yield and selectivity.

Pharmacophore Modeling and Virtual Screening Methodologies

Extensive research into the specific chemical compound 4H- researchgate.netnih.govOxazolo[5,4-E]indole has revealed a notable absence of dedicated studies on its pharmacophore modeling and application in virtual screening methodologies within publicly available scientific literature. While the broader field of oxazoloindole systems and related heterocyclic compounds is the subject of considerable computational and medicinal chemistry research, scholarly articles, and detailed research findings focusing explicitly on the 4H- researchgate.netnih.govOxazolo[5,4-E]indole scaffold are not currently available.

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive molecules. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Virtual screening then uses this model to search large databases of chemical compounds to find those that match the pharmacophore and are therefore more likely to be active.

Despite the lack of specific data for 4H- researchgate.netnih.govOxazolo[5,4-E]indole, it is possible to describe the general principles of how such studies would be conducted, should the compound become a subject of investigation.

Hypothetical Application in Pharmacophore Modeling:

Should a biologically active derivative of 4H- researchgate.netnih.govOxazolo[5,4-E]indole be identified, a pharmacophore model could be developed. This would typically involve:

Ligand-Based Pharmacophore Modeling: If a set of active molecules with the 4H- researchgate.netnih.govOxazolo[5,4-E]indole core were known, their common chemical features responsible for biological activity would be identified and mapped in 3D space.

Structure-Based Pharmacophore Modeling: If the crystal structure of a target protein in complex with a 4H- researchgate.netnih.govOxazolo[5,4-E]indole derivative were available, the key interaction points between the ligand and the protein's binding site would be used to define the pharmacophore features.

Hypothetical Application in Virtual Screening:

A validated pharmacophore model for a 4H- researchgate.netnih.govOxazolo[5,4-E]indole derivative could then be employed for virtual screening of large chemical libraries. This process would aim to identify novel compounds that possess the same essential chemical features and spatial arrangement, thus having a higher probability of binding to the same biological target. The identified "hits" would then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental validation.

Data Tables:

Due to the absence of specific research on 4H- researchgate.netnih.govOxazolo[5,4-E]indole in the context of pharmacophore modeling and virtual screening, no data tables containing detailed research findings can be generated at this time.

Mechanistic Studies of Molecular Interactions and Cellular Pathway Modulation by Oxazoloindoles

Investigation of Tubulin Polymerization Inhibition at the Molecular Level

Derivatives of the oxazoloindole core have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the mitotic spindle. nih.gov The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. nih.gov

A series of synthesized nih.govnih.govOxazolo[5,4-e]isoindoles demonstrated significant activity in impairing tubulin polymerization. nih.gov One of the most active compounds identified in this series was a derivative designated as compound 6j. nih.gov This compound's ability to interfere with microtubule formation underscores the potential of the oxazoloindole scaffold as a source of new antimitotic agents. nih.gov

The colchicine (B1669291) binding site on β-tubulin is a well-established target for small molecules that inhibit microtubule formation. nih.gov This site is located at the interface between the α- and β-tubulin subunits within a heterodimer. nih.gov Compounds that bind here, known as colchicine binding site inhibitors (CBSIs), physically block the curved-to-straight conformational change required for tubulin dimers to incorporate into a growing microtubule, thus inhibiting polymerization. nih.gov

While direct crystallographic data for a 4H- nih.govnih.govOxazolo[5,4-E]indole derivative bound to tubulin is not available, the activity of related compounds suggests interaction at this locus. For many indole-based tubulin inhibitors, the indole (B1671886) moiety is critical for establishing both hydrophobic and hydrophilic interactions within the colchicine pocket. nih.gov For instance, the indole nitrogen can form water-bridged hydrogen bonds with tubulin residues such as βL246, αN101, and αT179. nih.gov The structural characteristics of oxazoloindoles make them suitable candidates for binding within this pocket, a mechanism shared by numerous other heterocyclic tubulin inhibitors. nih.govtdl.org

Inhibitors that bind to the colchicine site on tubulin lead to a destabilization of microtubules. nih.gov By preventing the polymerization of tubulin dimers, these agents shift the dynamic equilibrium within the cell towards microtubule depolymerization. nih.gov This leads to the disassembly of the mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis. nih.gov The functional consequence of this disruption is the arrest of the cell cycle, preventing cell division and ultimately leading to cell death. nih.gov The activity of nih.govnih.govOxazolo[5,4-e]isoindole derivatives in inhibiting tubulin polymerization strongly indicates that they induce similar alterations in microtubule dynamics. nih.gov

Modulation of Cell Cycle Progression Pathways (e.g., G2/M Phase Arrest Induction)

A direct consequence of disrupting microtubule dynamics is the activation of the spindle assembly checkpoint, which leads to a halt in cell cycle progression, typically at the G2/M phase. nih.govresearchgate.net This prevents cells with a defective mitotic spindle from proceeding through mitosis, thereby avoiding aneuploidy.

Studies on the most active nih.govnih.govOxazolo[5,4-e]isoindole derivative, compound 6j, confirmed its ability to cause cell cycle arrest at the G2/M phase in diffuse malignant peritoneal mesothelioma (DMPM) cells. nih.gov This effect is a hallmark of antimitotic agents that interfere with tubulin function. mdpi.comnih.gov The induction of G2/M arrest is a key mechanism through which these compounds exert their antiproliferative effects. nih.gov

Compound Class Specific Derivative Effect on Cell Cycle Cell Line
nih.govnih.govOxazolo[5,4-e]isoindolesCompound 6jG2/M Phase ArrestDMPM
2-OxoindolesCompounds 6f and 9fDisruption of G2/M TransitionMDA-PATC53

Induction of Apoptosis via Specific Intracellular Pathways (e.g., Mitochondrial Pathway Activation)

Prolonged arrest at the G2/M phase of the cell cycle can trigger programmed cell death, or apoptosis. mdpi.com The nih.govnih.govOxazolo[5,4-e]isoindole derivative, compound 6j, was found to induce apoptosis in DMPM cells following the G2/M arrest. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a common outcome for cells treated with tubulin-destabilizing agents. frontiersin.orgmdpi.com This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov The release of these factors activates a cascade of caspases, the executioner enzymes of apoptosis. frontiersin.org For example, studies on other heterocyclic compounds have shown that they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3. mdpi.comresearchgate.net This sequence of events culminates in the characteristic morphological and biochemical changes of apoptosis.

Inhibition of Specific Protein Kinases (e.g., Vascular Endothelial Growth Factor Receptor-2, VEGFR-2)

In addition to targeting the cytoskeleton, some indole-based heterocyclic compounds have been shown to inhibit protein kinases involved in cancer progression. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govdovepress.com

While direct inhibition of VEGFR-2 by 4H- nih.govnih.govOxazolo[5,4-E]indoles has not been explicitly reported, structurally related 2-oxoindole derivatives have demonstrated potent inhibitory activity against this kinase. nih.gov For instance, the 2-oxoindole derivative 6f was found to be a selective multiple kinase inhibitor, targeting VEGFR-2 with high affinity. nih.gov This suggests that the broader oxazoloindole scaffold may also have the potential for modification to target such kinases. mdpi.com

Table of VEGFR-2 Inhibition by 2-Oxoindole Derivatives

Compound VEGFR-2 IC50 (nM)
Sunitinib (Reference) 78.46
Derivative 6f 7.49

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov

Target Identification and Validation Using Biochemical and Cell-Based Assays

The identification and validation of the molecular targets of oxazoloindole derivatives involve a combination of cell-based and biochemical assays. Initial screening is often performed using cell-based assays to assess the antiproliferative activity of the compounds against various cancer cell lines. nih.gov

Once active compounds are identified, further cell-based assays, such as flow cytometry, are used to determine their effects on the cell cycle and apoptosis. mdpi.com To validate the direct molecular target, biochemical assays are employed. For example, the ability of nih.govnih.govOxazolo[5,4-e]isoindole derivatives to inhibit tubulin polymerization was confirmed using in vitro tubulin polymerization assays. nih.gov Similarly, for kinase-inhibiting derivatives, in vitro kinase assays are used to measure the IC50 values against specific enzymes like VEGFR-2. nih.govresearchgate.net These combined approaches allow for the confident identification and validation of the molecular targets and mechanisms of action of these compounds.

Structure-Mechanism Relationship Studies: Elucidating How Structural Features Influence Molecular Action

The biological activity of oxazoloindole derivatives is intricately linked to their molecular structure. Structure-mechanism relationship studies are therefore crucial in deciphering how specific structural modifications to the 4H- nih.govnih.govOxazolo[5,4-E]indole scaffold and related compounds influence their interactions with biological targets and modulate cellular pathways. These investigations provide a roadmap for the rational design of more potent and selective agents.

The core structure of oxazoloindoles, which combines an indole nucleus with an isoxazole (B147169) ring, offers multiple sites for chemical modification. The nature, size, and electronic properties of substituents at various positions on this scaffold can dramatically alter the compound's pharmacological profile. For instance, in a series of novel isoxazolo[4,3-e]indole derivatives, the introduction of different alkyl and aryl groups was shown to be a key determinant of their antibacterial activity. nih.gov

Similarly, studies on related heterocyclic systems like oxazolidinones have demonstrated that the addition of different functional groups significantly impacts their mechanism of action. For example, the incorporation of a sugar moiety on the aromatic nitrogen of oxindoles and benzimidazolinones was explored to enhance solubility and improve interaction with the active sites of biological targets like kinases. nih.gov

In the context of enzyme inhibition, the structure-activity relationship (SAR) of oxazolidinone derivatives as factor Xa inhibitors revealed that the nature of the S4 binding element, such as pyrrole, indole, or thiazole (B1198619) moieties, is critical for potent inhibitory activity. The size and water solubility of different alkylamino groups at the S4 ligand position were also found to be directly responsible for the anticoagulant activity. nih.gov

Furthermore, research on oxazolidinone and indole derivatives as IL-6 signaling blockers has highlighted the importance of specific substitutions in achieving high potency. By systematically modifying the structure, a compound was identified that exhibited significantly better IL-6 signaling inhibition than the known inhibitor (+)-Madindoline A. nih.gov This underscores the power of SAR studies in optimizing the therapeutic potential of this class of compounds.

The following table summarizes key structure-mechanism relationships observed in studies of oxazoloindole-related compounds:

Compound ClassStructural ModificationImpact on Molecular ActionReference
Isoxazolo[4,3-e]indolesVaried alkyl and aryl substituentsModulated antibacterial activity against various pathogens. nih.gov
Oxindoles and BenzimidazolinonesAddition of a glycoside moietyAimed to enhance solubility and interaction with kinase active sites. nih.gov
Oxazolidinone derivativesIntroduction of pyrrole/indole/thiazole moieties as S4 binding elementsConferred potent factor Xa inhibitory activity. nih.gov
Oxazolidinone and Indole derivativesSystematic structural modificationsLed to the discovery of a potent IL-6 signaling blocker. nih.gov
Sclareolide-indole conjugatesCreation of novel hybrid moleculesResulted in compounds with antiproliferative and apoptotic activity in cancer cell lines. mdpi.com
3-(Pyridine-3-yl)-2-oxazolidinone derivativesModification of the C ringResulted in compounds with strong antibacterial activity against Gram-positive bacteria. frontiersin.org

Future Research Directions and Methodological Advancements in Oxazoloindole Chemistry

Exploration of Novel and Efficient Synthetic Routes for Complex Derivatives

The development of robust and versatile synthetic methodologies is paramount to unlocking the full potential of the oxazoloindole scaffold. Future efforts will likely concentrate on the creation of complex derivatives with enhanced potency and selectivity. A significant advancement in this area is the use of catalyst-free multicomponent bicyclization reactions. For instance, a highly eco-friendly approach has been developed for the synthesis of diverse and functionalized oxazolo[5,4-b]indoles from readily available arylglyoxals, cyclic enaminones, and amino acids. These microwave-assisted transformations in environmentally compatible solvents like ethanol (B145695) facilitate multiple bond-forming events in a single step, leading to good yields and high diastereoselectivity.

For related scaffolds such as oxazolo[4,5-b]pyridines, established methods involve the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids using reagents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). Subsequent functionalization of the resulting oxazolo[4,5-b]pyridine (B1248351) core can be achieved through powerful cross-coupling reactions like the Heck reaction, allowing for the introduction of various substituents and the generation of diverse chemical libraries.

Future synthetic strategies will likely focus on:

Developing stereoselective syntheses: Controlling the three-dimensional arrangement of atoms is crucial for optimizing interactions with biological targets.

Late-stage functionalization: Introducing chemical modifications in the final steps of a synthesis allows for the rapid generation of a wide range of analogs from a common intermediate.

Flow chemistry: Utilizing continuous-flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Application of Advanced Computational Design for Next-Generation Oxazoloindoles

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. For oxazoloindole research, advanced computational techniques are being employed to accelerate the identification and optimization of lead compounds.

Molecular docking is a key computational method used to predict the preferred binding orientation of a ligand to a macromolecular target. For instance, molecular docking studies have been performed on indole-based oxadiazole derivatives to investigate their binding interactions with proteins like the factor H binding protein from Treponema denticola. arxiv.org Similarly, docking studies on oxazolidinone derivatives have helped to visualize their interactions with receptor proteins, aiding in the design of new antimicrobial agents. nih.gov These approaches can be readily applied to oxazoloindole scaffolds to predict their binding modes to various biological targets and to guide the design of derivatives with improved affinity and selectivity.

Other computational approaches that will be instrumental in the development of next-generation oxazoloindoles include:

Quantitative Structure-Activity Relationship (QSAR): These models correlate the chemical structure of a compound with its biological activity, allowing for the prediction of the activity of novel, unsynthesized molecules.

Pharmacophore modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for the design of new active compounds.

Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of ligand-receptor complexes, offering a more realistic picture of the binding process and helping to refine lead compounds.

Discovery of New Molecular Targets and Interaction Modalities for Oxazoloindole Scaffolds

A critical aspect of future oxazoloindole research is the identification of novel molecular targets and the elucidation of their mechanisms of action. The versatility of the oxazoloindole scaffold allows it to interact with a wide range of biological macromolecules, leading to diverse pharmacological effects.

In another study, novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) , a key enzyme implicated in inflammation. researchgate.net Several of these compounds demonstrated significant in vivo anti-inflammatory activity and were found to inhibit the production of pro-inflammatory mediators. researchgate.net

Furthermore, 5-(3'-indolyl)oxazole derivatives have been recognized as lead compounds for the discovery of agents with a broad spectrum of biological activities, including anticancer, pesticidal, antimicrobial, antiviral, antioxidant, and anti-inflammatory effects. nih.gov The exploration of these and other potential targets will be a major focus of future research, driven by a combination of experimental screening and computational target prediction.

Compound ClassMolecular TargetTherapeutic Area
Oxazolo[5,4-d]pyrimidinesVEGFR-2 wiley.comCancer
Oxazolo[4,5-b]pyridine-2-onesGSK-3β researchgate.netInflammation
5-(3'-indolyl)oxazolesVariousCancer, Infectious Diseases, Inflammation nih.gov

Integration of High-Throughput Screening with Synthetic Chemistry for Accelerated Discovery

High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid evaluation of large compound libraries for biological activity. The integration of HTS with advanced synthetic chemistry is a powerful strategy for accelerating the discovery of novel oxazoloindole-based therapeutic agents.

The development of automated and miniaturized synthesis platforms allows for the rapid generation of diverse libraries of compounds, including those based on the indole (B1671886) scaffold. synthiaonline.com These libraries can then be subjected to HTS assays to identify "hit" compounds with desired biological activities. synthiaonline.com For instance, HTS of small molecule libraries has been successfully used to identify inhibitors of bacterial targets and modulators of radiation response. nih.govresearchgate.net

A targeted metabologenomic approach has also been developed to selectively discover terminal oxazole-bearing natural products from bacteria. nih.gov This method uses genes encoding oxazole (B20620) cyclase as a genomic signature to screen for bacterial strains that may produce such compounds. nih.gov

Future advancements in this area will likely involve:

The development of more sophisticated HTS assays: This includes the use of high-content screening (HCS) which provides more detailed information about the effects of compounds on cellular systems.

The use of DNA-encoded libraries (DELs): DEL technology allows for the screening of massive libraries of compounds against a variety of protein targets.

The integration of artificial intelligence and machine learning: AI/ML algorithms can be used to analyze HTS data, identify structure-activity relationships, and prioritize compounds for further development.

Leveraging Artificial Intelligence and Machine Learning in Oxazoloindole Research

Artificial intelligence (AI) and machine learning (ML) are poised to have a transformative impact on all aspects of oxazoloindole research, from the design and synthesis of novel compounds to the prediction of their biological activities and the identification of new therapeutic targets.

ML models, particularly neural networks, have been successfully applied to predict the antitubercular activity of oxazoline (B21484) and oxazole derivatives. arxiv.org These models can learn complex structure-activity relationships from experimental data and make accurate predictions for new compounds. arxiv.org For example, various ML algorithms, including Random Forest and XGBoost, have been used to build QSAR models for predicting the inhibitory activity of LpxC inhibitors, which include oxazole-containing scaffolds. nih.gov

The synergy between AI and expert knowledge is also being explored in retrosynthetic planning, which is crucial for designing efficient synthetic routes to complex molecules. synthiaonline.com By combining the computational power of AI with the experience of human chemists, it is possible to develop more robust and innovative synthetic pathways. synthiaonline.com

Addressing Synthetic Challenges and Opportunities in Heterocyclic Compound Development

The synthesis of complex heterocyclic compounds like oxazoloindoles often presents significant challenges. However, these challenges also create opportunities for innovation and the development of new synthetic methodologies.

One of the main challenges is the construction of the fused ring system with precise control over regioselectivity and stereoselectivity. Multicomponent reactions offer an elegant solution by allowing the formation of multiple bonds and stereocenters in a single operation. The development of novel catalysts, including nanocatalysts, is also a promising avenue for overcoming synthetic hurdles and enabling the efficient synthesis of complex heterocyclic scaffolds.

Another challenge is the functionalization of the heterocyclic core at specific positions. The development of site-selective C-H activation methods would provide a powerful tool for the late-stage modification of oxazoloindole derivatives, allowing for the rapid exploration of structure-activity relationships.

The pursuit of green and sustainable synthetic methods is a major opportunity in heterocyclic chemistry. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation and flow chemistry.

Q & A

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

  • Methodological Answer : Reproducibility checks under standardized conditions (e.g., inert atmosphere, anhydrous solvents) are essential. Meta-analyses of literature data identify outliers, while advanced statistical tools (e.g., PCA) correlate reaction variables (e.g., catalyst loading, reflux time) with outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.